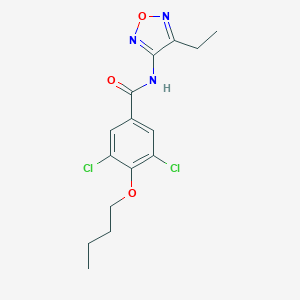![molecular formula C17H17ClN4O2S2 B254434 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide](/img/structure/B254434.png)
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
Biochemical and Physiological Effects
Studies have shown that 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and survival. Additionally, this compound can induce DNA damage and inhibit DNA repair mechanisms, leading to cancer cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide in lab experiments include its potential as a valuable tool for cancer research. This compound has shown promising results in various studies, indicating its potential as a valuable anticancer agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide. These include further studies to determine its safety and efficacy in vivo, as well as studies to determine its potential applications in other areas of scientific research. Additionally, future studies could focus on the development of new derivatives of this compound with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide involves several steps, starting with the reaction of 2-chloro-5-nitropyrimidine with thioallylamine. The resulting compound is then subjected to various reactions, including reduction, acylation, and cyclization, resulting in the final product.
Applications De Recherche Scientifique
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for cancer research.
Propriétés
Nom du produit |
2-(allylsulfanyl)-N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-chloro-4-pyrimidinecarboxamide |
|---|---|
Formule moléculaire |
C17H17ClN4O2S2 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S2/c1-2-7-25-17-20-8-10(18)13(21-17)15(24)22-16-12(14(19)23)9-5-3-4-6-11(9)26-16/h2,8H,1,3-7H2,(H2,19,23)(H,22,24) |
Clé InChI |
NCWPMEMCWDGDQF-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl |
SMILES canonique |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)


![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)